cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a fluorobenzyl thioether, and an imidazole moiety
Mechanism of Action
Imidazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure. They are key components in a variety of functional molecules and are used in a diverse range of applications . Imidazoles are known for their broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a suitable aldehyde and an amine.
Thioether Formation:
Cyclohexyl Group Addition: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cyclohexyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Uniqueness
Cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
cyclohexyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFDAARXRFVPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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